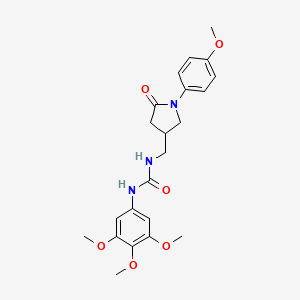
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C22H27N3O6 and its molecular weight is 429.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound belonging to the class of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula: C₁₈H₁₉N₃O₄
- Molecular Weight: 341.36 g/mol
The structure consists of a pyrrolidinone core with methoxy and trimethoxyphenyl substituents, which are crucial for its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrolidinone Ring: This is achieved through cyclization reactions involving suitable amines and carbonyl compounds under acidic or basic conditions.
- Introduction of Methoxyphenyl Groups: Nucleophilic substitution reactions introduce the methoxy-substituted benzene derivatives.
- Formation of the Urea Derivative: The final step involves reacting intermediates with isocyanates or urea derivatives to yield the desired compound.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Activity: Studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Analgesic Effects: It has demonstrated significant pain-relieving properties in various animal models.
- Anticancer Potential: The compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC-3), and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as:
- Enzymes: Inhibition of enzymes involved in inflammatory pathways.
- Receptors: Modulation of receptor activity linked to pain perception and cancer progression.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antitumor Activity:
- Inflammation Models:
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | 1-(4-Hydroxyphenyl)-... | 20 | Anticancer |
| Compound B | 1-(4-Methoxyphenyl)-... | 15 | Anticancer |
| Compound C | 1-(4-Chlorophenyl)-... | 30 | Anti-inflammatory |
特性
IUPAC Name |
1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6/c1-28-17-7-5-16(6-8-17)25-13-14(9-20(25)26)12-23-22(27)24-15-10-18(29-2)21(31-4)19(11-15)30-3/h5-8,10-11,14H,9,12-13H2,1-4H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZPGPYZCPOQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














